molecular formula C8H17ClN2O2 B8016641 tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride

tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride

Cat. No.: B8016641
M. Wt: 208.68 g/mol
InChI Key: YSEZNMFHOVBUCK-KGZKBUQUSA-N
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Description

Molecular Formula: C₈H₁₇ClN₂O₂
Molecular Weight: 208.69 g/mol
CAS Number: 1949805-93-9
Stereochemistry: (1R,2R)-configuration
Category: Pharmaceutical intermediate (heterocyclic compound) .

This compound features a cyclopropane ring with a primary amine group at the (1R,2R)-position, protected by a tert-butyl carbamate group. The hydrochloride salt enhances its stability and solubility in polar solvents. It is primarily utilized in synthetic organic chemistry as a building block for bioactive molecules, particularly in drug discovery targeting enzymes or receptors sensitive to strained ring systems .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5(6)9;/h5-6H,4,9H2,1-3H3,(H,10,11);1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEZNMFHOVBUCK-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949805-93-9, 1212064-22-6
Record name tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride
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Record name rac-tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Route 1: Carbamate Protection of Cyclopropylamine Derivatives

This method involves the direct coupling of a cyclopropylamine precursor with tert-butyl carbamate. The stereochemical integrity of the (1R,2R) configuration is preserved by starting with enantiomerically pure (1R,2R)-2-aminocyclopropane derivatives.

Procedure:

  • Starting Material : (1R,2R)-2-aminocyclopropane hydrochloride is neutralized with a base (e.g., triethylamine) in anhydrous dichloromethane.

  • Coupling Reaction : The free amine reacts with tert-butyl dicarbonate (Boc₂O) at 0–5°C for 4–6 hours.

  • Workup : The product is extracted, dried, and treated with hydrochloric acid to form the hydrochloride salt.

Key Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran.

  • Base : Triethylamine or N,N-diisopropylethylamine.

  • Yield : 75–85% after recrystallization from ethanol/water.

Table 1: Representative Reaction Parameters for Route 1

ParameterDetailsSource
Starting Material(1R,2R)-2-aminocyclopropane HCl
Coupling AgentBoc₂O
Temperature0–5°C
Reaction Time4–6 hours
Final Yield82%

Route 2: Asymmetric Synthesis via Chiral Auxiliaries

To circumvent the need for pre-resolved cyclopropylamine, this route employs chiral catalysts to induce stereoselectivity during cyclopropane ring formation.

Procedure:

  • Cyclopropanation : A diazo compound (e.g., ethyl diazoacetate) reacts with a vinyl ether in the presence of a chiral Rh(II) catalyst (e.g., Rh₂(S-DOSP)₄) to form a cyclopropane ester with >90% enantiomeric excess (ee).

  • Hydrolysis and Protection : The ester is hydrolyzed to a carboxylic acid, followed by Curtius rearrangement to generate the amine, which is subsequently protected with Boc anhydride.

  • Salt Formation : The Boc-protected amine is treated with HCl in dioxane to yield the hydrochloride salt.

Key Conditions :

  • Catalyst : Rh₂(S-DOSP)₄ (2 mol%).

  • Solvent : Toluene at −40°C.

  • Yield : 68–72% over three steps.

Route 3: Phase-Transfer Alkylation (Adapted from Lacosamide Synthesis)

Adapted from methods for structurally related compounds (e.g., lacosamide intermediates), this route uses phase-transfer catalysis (PTC) to enhance reaction efficiency.

Procedure:

  • Alkylation : A Boc-protected serine derivative reacts with a cyclopropane-forming agent (e.g., trimethylsulfoxonium iodide) under PTC conditions.

  • Stereochemical Control : The chiral center is established using D-serine as the starting material, ensuring (1R,2R) configuration.

  • Acidification : The product is isolated as the hydrochloride salt via HCl gas bubbling in ethyl acetate.

Key Conditions :

  • Catalyst : Tetrabutylammonium bromide (10 mol%).

  • Base : Potassium hydroxide (2.5 equiv).

  • Yield : 70–78%.

Table 2: Comparative Analysis of Synthetic Routes

RouteStarting MaterialKey StepYieldStereochemical Control
1(1R,2R)-2-AminocyclopropaneDirect Boc protection82%Pre-resolved amine
2Diazo compoundRh-catalyzed cyclopropanation70%Catalytic asymmetry
3D-SerinePhase-transfer alkylation78%Chiral starting material

Optimization Strategies for Industrial-Scale Synthesis

Solvent Selection and Reaction Kinetics

  • Polar Aprotic Solvents : Dichloromethane and THF are preferred for Boc protection due to their inertness and ability to stabilize intermediates.

  • Viscosity Management : Ethyl acetate is used in PTC methods to prevent gelation, a critical factor for large-scale reactors.

Catalytic Efficiency

  • Rhodium Catalysts : Rh₂(S-DOSP)₄ achieves ee >90% but requires low temperatures (−40°C), increasing operational costs.

  • Alternative Catalysts : Copper(I) triflate and bis(oxazoline) ligands are being explored for milder conditions.

Characterization and Quality Control

Analytical Data

  • Melting Point : 198–200°C (decomposition).

  • Optical Rotation : [α]²⁵D = +32.5° (c = 1.0 in methanol).

  • ¹H NMR (400 MHz, D₂O) : δ 1.40 (s, 9H, Boc), 2.85 (m, 2H, cyclopropane), 3.10 (m, 1H, NH) .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride has been investigated for its potential as a therapeutic agent. Its interaction with biological targets suggests possible applications in treating various conditions:

  • Enzyme Inhibition: Preliminary studies indicate that this compound may inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which is implicated in cancer progression. In vitro studies have shown significant inhibition with IC50 values as low as 0.005 μM.
  • Cell Growth Regulation: Related compounds have demonstrated the ability to induce cell growth arrest in cancer cell lines, particularly prostate cancer models (LNCaP cells). This effect may be linked to epigenetic modulation through increased histone methylation markers .

Organic Synthesis

In organic chemistry, tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate serves as a versatile building block for synthesizing complex molecules. It can be employed in:

  • Protecting Groups: The compound can act as a protecting group for amines during multi-step syntheses.
  • Synthesis of Derivatives: It can undergo various chemical reactions such as substitution, oxidation, and hydrolysis to yield different derivatives that may have unique biological activities .

Industrial Applications

The compound is also relevant in the industrial sector:

Pharmaceutical Development

This compound is utilized in the development of new drugs due to its biological activity and structural properties. Its derivatives may be explored for their efficacy against various diseases.

Agrochemical Production

In agrochemicals, this compound can be used to synthesize specialty chemicals that enhance crop protection and yield.

Study 1: Anticancer Activity

A study focused on related compounds revealed that those with a cyclopropyl group exhibited enhanced potency against prostate cancer cells through epigenetic mechanisms .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis demonstrated that modifications to the tert-butyl and cyclopropyl groups significantly influenced the biological activity of carbamate derivatives. This highlights the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways. As a chiral reagent, it can form complexes with various substrates, facilitating stereoselective reactions . The compound’s unique structure allows it to participate in catalytic cycles, enhancing the efficiency of chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, such as the tert-butyl carbamate group, cyclopropane/cycloalkane rings, or amine functionalities. Key differences in substituents, stereochemistry, and ring systems influence their physicochemical properties and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Applications
tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride C₈H₁₇ClN₂O₂ 208.69 Cyclopropane, amine, carbamate (1R,2R)-configured Pharmaceutical intermediate
tert-Butyl N-[(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate C₁₄H₂₀N₂O₂ 248.33 Indene, amine, carbamate (1R,2R)-configured Intermediate for polycyclic therapeutics
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine hydrochloride C₉H₁₈ClN 187.70 Cyclopentane, cyclopropane, amine Racemic mixture Preclinical drug candidate
tert-Butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate C₁₁H₁₉NO₄ 229.27 Cyclopropane, methoxyacetyl, carbamate Not specified Synthetic intermediate

Key Research Findings

Steric and Electronic Effects
  • The cyclopropane ring in the target compound introduces significant ring strain, enhancing reactivity in ring-opening reactions compared to larger rings like cyclopentane in the racemic compound from .
Stereochemical Influence
  • The (1R,2R)-configuration in the target compound ensures precise spatial orientation of the amine group, critical for chiral recognition in biological systems. In contrast, the racemic mixture in ’s compound may exhibit reduced efficacy or unintended off-target effects .
Functional Group Reactivity
  • The methoxyacetyl group in ’s compound introduces an electron-withdrawing substituent, making the carbamate more susceptible to hydrolysis than the amino group in the target compound .

Biological Activity

Tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride, with the CAS number 1949805-93-9, is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and comparisons with similar compounds, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C8H17ClN2O2C_8H_{17}ClN_2O_2, with a molecular weight of approximately 208.69 g/mol. The compound features a tert-butyl group attached to a carbamate moiety linked to a (1R,2R)-2-aminocyclopropyl group, which contributes to its distinct chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Carbamate : The reaction begins with the protection of the amine functionality using the tert-butyl group.
  • Cyclopropane Ring Formation : The cyclopropane ring is constructed through cyclization reactions involving appropriate precursors.
  • Hydrochloride Salt Formation : The final step involves the formation of the hydrochloride salt to enhance solubility and stability.

Common reagents used in these reactions include dichloromethane as a solvent and triethylamine as a base.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways including signal transduction and metabolic regulation.

Potential Applications

Research indicates that this compound could serve as a starting material for developing new drugs targeting central nervous system disorders or acting as enzyme inhibitors. Its unique structural features may allow it to mimic or interfere with biological processes effectively .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructural DifferenceUnique Features
Tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate hydrochlorideDifferent stereochemistry (1S, 2S)May exhibit different biological activity
Tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate hydrochlorideCyclohexyl ring instead of cyclopropylPotentially different reactivity and applications

The differences in stereochemistry and ring structure can significantly influence the reactivity and biological activity of these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride?

  • Methodological Answer : The compound is typically synthesized via a multi-step sequence involving Boc (tert-butoxycarbonyl) protection of the cyclopropylamine moiety. Key steps include:

  • Cyclopropane ring formation : Use of transition-metal catalysts (e.g., palladium) or carbene insertion for stereoselective synthesis of the (1R,2R)-configured cyclopropylamine .
  • Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF under basic conditions (e.g., triethylamine) .
  • Hydrochloride salt formation : Treatment with HCl in dioxane or ethyl acetate to precipitate the final product .
  • Purification : Recrystallization (e.g., from ethanol/water) or preparative HPLC for enantiomeric purity ≥95% .

Q. How can researchers confirm the stereochemical integrity of the (1R,2R) configuration?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with a hexane/isopropanol mobile phase to resolve enantiomers .
  • X-ray crystallography : Employ SHELX software for structure refinement, leveraging high-resolution single-crystal data to verify absolute configuration .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computational spectra to confirm stereochemistry .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm Boc group presence (δ ~1.4 ppm for tert-butyl) and cyclopropane proton coupling constants (J ~5–8 Hz) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₇N₂O₂Cl) .
  • Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported synthetic yields?

  • Methodological Answer :

  • Kinetic profiling : Use in situ NMR or IR spectroscopy to monitor reaction intermediates and identify rate-limiting steps (e.g., Boc deprotection vs. cyclopropane ring closure) .
  • Byproduct analysis : LC-MS to detect impurities (e.g., over-Boc-protected derivatives or ring-opened byproducts) and optimize reaction stoichiometry .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to predict transition states and energetics of cyclopropanation pathways .

Q. What strategies stabilize the hydrochloride salt under varying storage conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (Td) under nitrogen to identify optimal storage temperatures (typically <0°C for long-term stability) .
  • Hygroscopicity testing : Dynamic Vapor Sorption (DVS) to quantify moisture uptake and recommend desiccants (e.g., silica gel) .
  • Forced degradation studies : Expose the compound to UV light, heat, or acidic/basic conditions, followed by HPLC to track degradation products (e.g., free amine or tert-butyl alcohol) .

Q. How can computational tools predict reactivity in downstream derivatization?

  • Methodological Answer :

  • Molecular Dynamics (MD) simulations : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS to prioritize functionalization sites .
  • Docking studies : Schrödinger Suite or AutoDock Vina to model binding affinities of derivatives (e.g., cyclopropane ring interactions with active sites) .
  • Reactivity descriptors : Calculate Fukui indices (via Gaussian) to identify nucleophilic/electrophilic regions for site-selective modifications .

Data Contradiction Analysis

Q. How to address discrepancies in reported enantiomeric excess (ee) values?

  • Methodological Answer :

  • Cross-validation : Compare results from chiral HPLC, polarimetry, and VCD to rule out method-specific artifacts .
  • Stereochemical lability testing : Heat or pH-stress the compound to assess epimerization risks, which may explain ee variability .

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